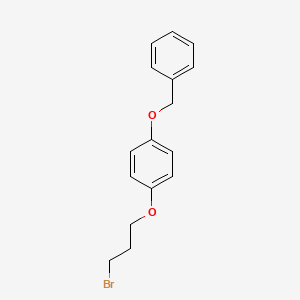

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-4-(3-bromopropoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-(3-bromopropoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQOBERZNSEHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455579 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-92-4 | |

| Record name | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Benzyloxy)-4-(3-bromopropoxy)benzene chemical properties

An In-Depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Properties, Synthesis, and Applications

Introduction

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a bifunctional organic compound that serves as a crucial building block in modern medicinal chemistry and organic synthesis. Structurally, it features a central benzene ring substituted with a protective benzyloxy group and a reactive 3-bromopropoxy chain.[1] This unique arrangement of functional groups makes it an exceptionally versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of pharmacologically active agents.[1] Its primary utility lies in the electrophilic nature of the terminal bromine atom on the propoxy chain, which provides a reactive handle for nucleophilic substitution reactions, allowing for the facile introduction of diverse functionalities. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications, grounded in established scientific principles.

Physicochemical and Computed Properties

The fundamental properties of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene define its behavior in chemical systems and inform its handling and purification. The compound is a white solid at room temperature with a defined melting point, indicating a high degree of purity when properly synthesized.[1] Its computed properties, such as a high XLogP3 value, suggest significant lipophilicity, a critical parameter in drug design influencing membrane permeability and solubility.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [2] |

| CAS Number | 80199-92-4 | [1][2] |

| Molecular Formula | C₁₆H₁₇BrO₂ | [2] |

| Molecular Weight | 321.21 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 53–55 °C | [1] |

| XLogP3 | 4.9 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 7 | [2] |

Synthesis and Purification

The most reliable and common method for preparing 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is via a Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for forming ethers and is particularly well-suited for this target molecule.

Causality of Experimental Design

The choice of reactants and conditions is dictated by the need for a selective and high-yield transformation.

-

Starting Materials : The synthesis begins with 4-(Benzyloxy)phenol and 1,3-dibromopropane.[1] The phenolic hydroxyl group of 4-(benzyloxy)phenol is sufficiently acidic to be deprotonated by a mild base. 1,3-dibromopropane serves as the electrophile; using it in excess can favor mono-alkylation, although careful control of stoichiometry is key to preventing the formation of a dimeric by-product.

-

Base Selection : Potassium carbonate (K₂CO₃) is the base of choice.[1] It is a moderately strong, inexpensive, and non-hygroscopic base that is effective at deprotonating the phenol to its corresponding phenoxide nucleophile. Its moderate basicity is crucial as it minimizes potential side reactions that could occur with stronger bases.

-

Solvent System : A polar aprotic solvent like acetonitrile is preferred.[1] It readily dissolves the reactants and facilitates the SN2 reaction mechanism by solvating the potassium cation, leaving the phenoxide anion highly reactive.

-

Reaction Conditions : The reaction proceeds efficiently at room temperature over 12-24 hours.[1] Heating is generally unnecessary and can increase the likelihood of side reactions, such as elimination or bis-alkylation of the dibromopropane.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Detailed Synthesis Protocol

-

Preparation : To a solution of 4-(benzyloxy)phenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Addition of Electrophile : Add 1,3-dibromopropane (1.5 eq) to the mixture.

-

Reaction : Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : Upon completion, filter the solid potassium carbonate and wash the filter cake with acetonitrile. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity, with the product typically eluting at a 4:1 hexane/ethyl acetate ratio).[1]

-

Isolation : Combine the fractions containing the pure product and remove the solvent in vacuo to afford 1-(benzyloxy)-4-(3-bromopropoxy)benzene as a white solid. A typical yield is approximately 75%.[1]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of characterization.

| Technique | Expected Chemical Shifts / Signals | Rationale |

| ¹H NMR | δ 6.8–7.4 (m, 9H, Ar-H), δ 5.0 (s, 2H, -OCH₂Ph), δ 4.1 (t, 2H, Ar-OCH₂-), δ 3.6 (t, 2H, -CH₂Br), δ 2.3 (quint, 2H, -CH₂CH₂CH₂-) | Confirms the presence and connectivity of aromatic and aliphatic protons. The distinct signals for the benzylic, propoxy, and brominated methylene groups are diagnostic.[1] |

| ¹³C NMR | δ 153-158 (Ar-C-O), δ 115-137 (Ar-C), δ 70 (-OCH₂Ph), δ 65 (Ar-OCH₂-), δ 32 (-CH₂Br), δ 30 (-CH₂CH₂CH₂-) | Provides a carbon count and confirms the electronic environment of each carbon atom. |

| FT-IR | ~1250–1050 cm⁻¹ (C-O-C stretch), ~690–900 cm⁻¹ (aromatic C-H bend) | Confirms the presence of the key ether functional groups.[1] |

| HRMS (ESI+) | Calculated m/z for [C₁₆H₁₇BrO₂ + H]⁺ and [C₁₆H₁₇BrO₂ + Na]⁺ | Provides the exact mass, confirming the molecular formula with high precision.[1] |

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene stems from its dual functionality. The benzyloxy group is a stable protecting group for the phenol, while the 3-bromopropoxy chain is the primary site of reactivity.

Nucleophilic Substitution

The terminal bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the most common transformation for this intermediate.

-

Mechanism : The reaction typically proceeds via an SN2 mechanism, where a nucleophile (e.g., an amine, thiol, or azide) displaces the bromide ion.

-

Common Reagents : Nucleophilic substitution can be achieved with reagents like sodium azide (to form an azide), potassium thiolate (to form a thiol), or various primary and secondary amines (to form secondary or tertiary amines, respectively).[1] These reactions are usually conducted in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the attacking species.[1]

Diagram of Synthetic Utility

Caption: Nucleophilic substitution pathway using the title compound as an intermediate.

Applications in Research and Drug Development

This compound is not typically a final drug product but rather a key intermediate used to construct more complex and potent molecules.

-

Histamine H3 Receptor Ligands : Research has demonstrated the utility of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in synthesizing ligands for the histamine H3 receptor.[1] These receptors are implicated in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and ADHD. The 3-bromopropoxy chain acts as a flexible linker to attach various amine-containing pharmacophores, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize binding affinity and selectivity.[1]

-

Cholinesterase Inhibitors : The overall molecular scaffold shares features with known cholinesterase inhibitors. By reacting the terminal bromide with appropriate nitrogenous bases, novel compounds can be generated and screened for their ability to inhibit acetylcholinesterase (AChE), a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[1]

Safety, Handling, and Storage

Due to its chemical structure, specifically the presence of a brominated alkyl chain, 1-(Benzyloxy)-4-(3-bromopropoxy)benzene must be handled with appropriate caution as it is a potential alkylating agent and irritant.[1]

-

Personal Protective Equipment (PPE) : Always wear nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[1]

-

Storage : The compound should be stored in a tightly sealed container in a cool, dry place, ideally at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[1]

-

Disposal : Waste containing this compound should be disposed of as halogenated organic waste, following all institutional and local environmental regulations.[1]

Conclusion

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a high-value synthetic intermediate whose chemical properties are ideally suited for applications in medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of neurologically active compounds underscore its importance. A thorough understanding of its properties, handling requirements, and synthetic potential allows researchers to leverage this versatile molecule to its fullest extent in the pursuit of novel therapeutics.

References

- Benchchem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

-

PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical intermediate 1-(benzyloxy)-4-(3-bromopropoxy)benzene, a versatile building block in medicinal chemistry. We will delve into its synthesis via the Williamson ether synthesis, explore its detailed characterization, and discuss its significant applications, particularly in the development of histamine H₃ receptor antagonists and cholinesterase inhibitors for neurodegenerative diseases.

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-(Benzyloxy)-4-(3-bromopropoxy)benzene, with the chemical formula C₁₆H₁₇BrO₂ and CAS number 80199-92-4, is a diaryl ether derivative of significant interest in organic synthesis.[1][2] Its structure, featuring a stable benzyloxy protecting group and a reactive 3-bromopropoxy chain, makes it an ideal starting material for the synthesis of a wide range of pharmacologically active molecules. The terminal bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various amine-containing moieties, which are crucial for biological activity in many drug candidates.[1]

This guide will provide a detailed exploration of this compound, from the fundamental principles of its synthesis to its application in the generation of novel therapeutics.

Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

The most common and efficient method for the synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene is the Williamson ether synthesis . This reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.[3]

Reaction Mechanism and Rationale

The synthesis involves two key steps:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of 4-(benzyloxy)phenol using a mild base, typically potassium carbonate (K₂CO₃), in a polar aprotic solvent such as acetonitrile. This generates a potent nucleophile, the 4-(benzyloxy)phenoxide ion. The choice of a mild base is crucial to avoid potential side reactions.

-

Nucleophilic Substitution (Sₙ2): The generated phenoxide ion then undergoes a nucleophilic attack on one of the electrophilic carbon atoms of 1,3-dibromopropane. The bromide ion is displaced in a concerted Sₙ2 reaction, forming the desired ether linkage.[3][4][5][6] Using a dihaloalkane like 1,3-dibromopropane allows for the selective mono-alkylation of the phenol, leaving a terminal bromine for further functionalization.

It is important to use a primary alkyl halide (like 1,3-dibromopropane) to favor the Sₙ2 pathway. Secondary and tertiary alkyl halides are more prone to E2 elimination as a competing side reaction, especially in the presence of a strong base.[3][4]

Experimental Workflow: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Caption: Synthetic workflow for 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene.

Materials:

-

4-(Benzyloxy)phenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 4-(benzyloxy)phenol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

-

Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Alkyl Halide: Add 1,3-dibromopropane (1.2 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the solid residue with acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to a 4:1 hexane/ethyl acetate mixture) to afford 1-(benzyloxy)-4-(3-bromopropoxy)benzene as a white solid.[3] A typical yield is around 75%.[3]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized 1-(benzyloxy)-4-(3-bromopropoxy)benzene.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₇BrO₂ | [1][2] |

| Molecular Weight | 321.21 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | 53–55 °C | [3] |

| CAS Number | 80199-92-4 | [1][2] |

| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key structural information. The expected chemical shifts (in ppm) in a solvent like acetone-d₆ are:

-

Aromatic Protons: Doublets in the range of δ 6.8–7.4 ppm.

-

Benzyloxy CH₂: A singlet at approximately δ 4.5–5.0 ppm.

-

Bromopropoxy CH₂Br: A triplet at approximately δ 3.4–3.6 ppm.

-

Other Propoxy CH₂ groups: Multiplets in the aliphatic region.[3]

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the propoxy chain.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of key functional groups:

-

C-O-C stretch: A strong band in the region of 1250–1050 cm⁻¹, characteristic of the ether linkages.[3]

-

Aromatic C-H bend: Bands in the range of 690–900 cm⁻¹.[3]

-

C-Br stretch: A weaker band typically found in the fingerprint region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a technique like electrospray ionization (ESI+) can be used to confirm the molecular weight and elemental composition of the compound.[3] The fragmentation pattern would likely show the loss of the bromine atom and cleavage of the ether linkages. A prominent fragment would be the benzylic cation at m/z 91.

Applications in Drug Discovery

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a valuable intermediate in the synthesis of compounds targeting various biological systems, particularly in the realm of neurodegenerative diseases.

Histamine H₃ Receptor Antagonists

The histamine H₃ receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters like acetylcholine.[2] Antagonists of the H₃ receptor are being investigated as potential treatments for cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

The 1-(benzyloxy)-4-(3-bromopropoxy)benzene scaffold provides an ideal starting point for the synthesis of H₃ receptor antagonists. The 3-bromopropoxy chain allows for the facile introduction of various cyclic and acyclic amine moieties, which are known to be crucial for high-affinity binding to the H₃ receptor.

Application as a Synthetic Building Block

Caption: Use in synthesizing H₃ receptor antagonists.

By reacting 1-(benzyloxy)-4-(3-bromopropoxy)benzene with different amines, libraries of compounds can be generated and screened for their H₃ receptor binding affinity (Ki values). Subsequent removal of the benzyl protecting group, often by catalytic hydrogenation, yields the final active compounds.

Cholinesterase Inhibitors

The inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[2] The structural features of 1-(benzyloxy)-4-(3-bromopropoxy)benzene suggest its potential as a scaffold for the design of cholinesterase inhibitors.[2] By introducing appropriate pharmacophores through the reactive bromopropoxy group, novel molecules with dual H₃ receptor antagonist and cholinesterase inhibitory activity can be developed, offering a multi-target approach to treating complex neurodegenerative diseases.

Safety and Handling

As a brominated alkylating agent, 1-(benzyloxy)-4-(3-bromopropoxy)benzene should be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and safety goggles when handling this compound.[3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials. Storage at 2–8°C under an inert atmosphere is recommended to prevent degradation.[3]

-

Disposal: Dispose of waste containing this compound according to institutional guidelines for halogenated organic waste.[3]

Conclusion

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a strategically important intermediate in medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, coupled with its versatile reactivity, makes it an invaluable tool for researchers and drug development professionals. The ability to readily introduce diverse functionalities allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel and potent therapeutic agents, particularly in the challenging field of neurodegenerative diseases.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

MDPI. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. [Link]

-

MDPI. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. [Link]

-

PubChem. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. [Link]

-

ChemTalk. Williamson Ether Synthesis. [Link]

-

ResearchGate. Inhibitory activity against cholinesterases and the IC50 ratio of the studied compounds. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. [Link]

Sources

- 1. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | 80199-92-4 | Benchchem [benchchem.com]

- 4. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(Benzyloxy)-4-(3-bromopropoxy)benzene has emerged as a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its unique structural motif, featuring a benzyloxy group and a reactive bromopropoxy chain, offers a versatile platform for the construction of complex molecular architectures with significant pharmacological potential. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, and applications, with a strong emphasis on the practical insights and experimental details necessary for its effective utilization in a laboratory setting. As a senior application scientist, the aim is to not only present established protocols but also to elucidate the underlying chemical principles that govern its reactivity and utility, thereby empowering researchers to innovate and adapt these methodologies to their specific research objectives.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is known by several names in the chemical literature and commercial catalogs. A thorough understanding of its nomenclature is crucial for accurate literature searches and procurement.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene [1]. However, it is more commonly referred to by the semi-systematic name 1-(Benzyloxy)-4-(3-bromopropoxy)benzene .

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate its recognition across various databases and supplier inventories.

| Identifier Type | Value |

| IUPAC Name | 1-(3-bromopropoxy)-4-phenylmethoxybenzene[1] |

| CAS Number | 80199-92-4[1] |

| Molecular Formula | C₁₆H₁₇BrO₂[1] |

| Synonyms | 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, p-(3-bromopropoxy)phenyl benzyl ether, 1-benzyloxy-4-(3-bromopropyloxy)benzene, Benzene, 1-(3-bromopropoxy)-4-(phenylmethoxy)-[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in chemical reactions. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a white solid at room temperature, a characteristic that simplifies its weighing and transfer in a laboratory setting.[2] Its molecular structure, possessing both polar ether linkages and nonpolar aromatic rings, dictates its solubility profile. The presence of the brominated alkyl chain contributes to its lipophilicity, rendering it more soluble in organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) than in aqueous media.[2]

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Weight | 321.21 g/mol | [1] |

| Melting Point | 53–55 °C | [2] |

| Physical State | White solid | [2] |

| Solubility | Soluble in organic solvents (e.g., THF, DCM) | [2] |

Synthesis Protocol: A Step-by-Step Guide

The most common and efficient method for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 4-(benzyloxy)phenol is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile to displace a bromide ion from 1,3-dibromopropane.

The choice of a relatively weak base, such as potassium carbonate, is crucial for the selective mono-alkylation of the phenol.[2] A stronger base could potentially lead to side reactions. The reaction is typically carried out at room temperature, which is advantageous as it minimizes the risk of product decomposition and side-product formation.[2]

Below is a detailed, field-proven protocol for the synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Materials:

-

4-(Benzyloxy)phenol

-

1,3-Dibromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 4-(benzyloxy)phenol (1.0 equivalent) in acetonitrile or THF, add potassium carbonate (2.0 equivalents).

-

Phenoxide Formation: Stir the mixture at room temperature for 30 minutes. The potassium carbonate will deprotonate the phenol to form the potassium phenoxide in situ.

-

Alkylation: Add 1,3-dibromopropane (1.5 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(Benzyloxy)-4-(3-bromopropoxy)benzene as a white solid.[2]

Caption: Synthesis workflow for 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Applications in Medicinal Chemistry and Drug Development

The synthetic utility of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene lies in its role as a versatile building block for the synthesis of more complex molecules, particularly those with therapeutic potential. The presence of the reactive 3-bromopropoxy group allows for facile introduction of various functionalities through nucleophilic substitution reactions.

Precursor for Histamine H₃ Receptor Ligands

A primary application of this compound is in the development of ligands for the histamine H₃ receptor.[2] The H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. As such, it has emerged as a promising target for the treatment of a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

The 3-bromopropoxy chain of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene serves as a convenient linker to introduce various amine-containing pharmacophores, which are often crucial for binding to the H₃ receptor. The benzyloxy group can also be a key structural element for receptor affinity or can be deprotected to reveal a phenol for further functionalization.

Caption: Role of H3 receptor antagonists in neurotransmission.

Potential as a Cholinesterase Inhibitor

The structural framework of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene also suggests its potential as a precursor for the development of cholinesterase inhibitors.[2] Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain and is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The ether linkages and the aromatic rings present in this compound are features found in many known cholinesterase inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. Due to its brominated alkyl chain, it should be considered a potential alkylating agent and an irritant.[1]

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[1]

-

Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[1]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as halogenated organic waste according to institutional guidelines.

Storage:

-

Store 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended to prevent degradation.[1]

Conclusion

1-(Benzyloxy)-4-(3-bromopropoxy)benzene stands as a testament to the power of well-designed chemical intermediates in accelerating drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of reactive and modifiable functional groups, provides a robust platform for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, and applications, with the aim of equipping researchers with the knowledge and practical insights necessary to harness the full potential of this valuable synthetic building block. As our understanding of complex diseases evolves, the demand for versatile and readily accessible chemical tools like 1-(Benzyloxy)-4-(3-bromopropoxy)benzene will undoubtedly continue to grow, paving the way for the next generation of innovative medicines.

References

-

PubChem. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. [Link]

Sources

The Strategic Utility of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in Modern Organic Synthesis

A Technical Guide for Researchers in Drug Discovery and Complex Molecule Synthesis

Authored by: A Senior Application Scientist

Abstract

1-(Benzyloxy)-4-(3-bromopropoxy)benzene has emerged as a pivotal bifunctional building block in the landscape of advanced organic synthesis. Its unique architecture, featuring a stable benzyl-protected phenol and a reactive bromopropyl ether linkage, offers a strategic advantage in the modular construction of complex molecular scaffolds. This guide provides an in-depth analysis of its synthesis, reactivity, and diverse applications, with a focus on the rationale behind its use in the synthesis of pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and strategic considerations for its incorporation into multi-step synthetic routes are presented to empower researchers in leveraging its full potential.

Introduction: A Molecule of Strategic Importance

In the quest for novel therapeutics and functional materials, the ability to construct complex molecular architectures with precision and efficiency is paramount. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, with the chemical formula C₁₆H₁₇BrO₂[1], has garnered attention as a versatile intermediate that elegantly addresses the challenges of multi-step synthesis.[2] This compound masterfully combines two key functionalities: a robust benzyloxy protecting group and a reactive 3-bromopropoxy chain.[2] This dual nature allows for sequential and site-selective modifications, making it an invaluable tool for medicinal chemists and synthetic organic chemists.

The benzyloxy group serves as a reliable protecting group for the phenolic oxygen, which is stable under a wide range of reaction conditions yet can be selectively removed in the later stages of a synthesis.[3] The 3-bromopropoxy moiety, on the other hand, provides a reactive electrophilic site, ideal for the introduction of various nucleophiles through S(_N)2 reactions.[2] This guide will explore the synthesis of this key building block, delve into its chemical reactivity, and showcase its application in the synthesis of complex target molecules, thereby providing a comprehensive resource for its effective utilization.

Synthesis and Characterization

The most common and efficient method for the synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of 4-(benzyloxy)phenol with an excess of 1,3-dibromopropane in the presence of a suitable base.

Mechanistic Rationale

The Williamson ether synthesis proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) mechanism. The base, typically potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-(benzyloxy)phenol to generate a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage. The use of a polar aprotic solvent like acetonitrile or acetone facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.[4]

Figure 1: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(benzyloxy)-4-(3-bromopropoxy)benzene:

Materials:

-

4-(Benzyloxy)phenol

-

1,3-Dibromopropane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

Procedure:

-

To a stirred solution of 4-(benzyloxy)phenol (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Add 1,3-dibromopropane (3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(benzyloxy)-4-(3-bromopropoxy)benzene as a white solid.[2]

Characterization Data

The structure of the synthesized compound should be confirmed by spectroscopic methods.

| Technique | Expected Chemical Shifts / Signals |

| ¹H NMR | Aromatic protons: δ 6.8–7.4 ppm (multiplets); Benzylic CH₂: δ ~5.0 ppm (singlet); Propoxy CH₂-O: δ ~4.1 ppm (triplet); Propoxy CH₂-Br: δ ~3.6 ppm (triplet); Propoxy internal CH₂: δ ~2.3 ppm (quintet).[2] |

| ¹³C NMR | Aromatic carbons: δ 115–160 ppm; Benzylic CH₂: δ ~70 ppm; Propoxy CH₂-O: δ ~65 ppm; Propoxy CH₂-Br: δ ~32 ppm; Propoxy internal CH₂: δ ~30 ppm.[2] |

| FT-IR | C-O-C stretching: 1250–1050 cm⁻¹; Aromatic C-H bending: 900–690 cm⁻¹.[2] |

| HRMS (ESI+) | Calculated for C₁₆H₁₇BrO₂ [M+H]⁺, observed mass to confirm the molecular formula. |

Reactivity and Synthetic Applications

The synthetic utility of 1-(benzyloxy)-4-(3-bromopropoxy)benzene stems from its bifunctional nature, allowing for a wide range of chemical transformations.

Nucleophilic Substitution at the Propyl Chain

The primary alkyl bromide of the 3-bromopropoxy group is highly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups.

Figure 2: General Nucleophilic Substitution Reaction.

This reactivity has been extensively exploited in the synthesis of pharmacologically active molecules, particularly in the development of ligands for G-protein coupled receptors (GPCRs).[2] For instance, it serves as a key building block for creating flexible linker regions that can correctly position a pharmacophore for optimal receptor binding.

Application Example: Synthesis of Naftopidil Analogues

Naftopidil is an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[5] Analogues of naftopidil can be synthesized using 1-(benzyloxy)-4-(3-bromopropoxy)benzene to introduce the phenoxypropyl moiety.

In a hypothetical synthesis, the terminal bromide can be displaced by a piperazine derivative, followed by deprotection of the benzyl ether to yield the final product. The length and flexibility of the propoxy chain are often crucial for achieving high binding affinity.

Role in Natural Product Synthesis

While direct applications in the total synthesis of complex natural products are less commonly documented, 1-(benzyloxy)-4-(3-bromopropoxy)benzene and its derivatives are valuable in the synthesis of natural product analogues. The protected phenol allows for modifications on other parts of the molecule before its deprotection to reveal the natural phenolic hydroxyl group. For example, in the synthesis of (±)-sinensine E, a related Williamson etherification using 4-benzyloxyphenol was a key step to introduce a functionalized side chain.[6]

The Benzyl Ether as a Strategic Protecting Group

The choice of the benzyl ether as a protecting group is a strategic one. It is robust to a wide range of reaction conditions, including many nucleophilic and basic conditions that might be employed to modify the bromopropyl chain.

Deprotection Strategies

The removal of the benzyl group is typically achieved under reductive conditions, most commonly through catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl ether cleavage. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. The reaction proceeds to yield the deprotected phenol and toluene as a byproduct.[3]

Figure 3: Deprotection via Catalytic Hydrogenolysis.

Other Deprotection Methods: While catalytic hydrogenolysis is prevalent, other methods can be employed, especially when other reducible functional groups are present in the molecule. These include the use of strong acids (e.g., HBr, BBr₃) or oxidative cleavage.[3][7] The choice of deprotection method must be carefully considered in the context of the overall molecular structure to ensure functional group compatibility.

Conclusion

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a highly valuable and versatile building block in organic synthesis. Its unique combination of a stable protecting group and a reactive alkyl halide allows for the strategic and efficient construction of complex molecules. A thorough understanding of its synthesis, reactivity, and the strategic implications of the benzyloxy protecting group empowers chemists to design and execute more effective and elegant synthetic routes towards novel and impactful chemical entities. This guide has provided a comprehensive overview to facilitate its broader application in the scientific community.

References

- A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)

- A convenient method for the synthesis of (prop-2-ynyloxy)

-

1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

N-oxide analogs of WAY-100635: new high affinity 5-HT(1A) receptor antagonists. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2012). PMC.

-

Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]

-

Short and efficient syntheses of analogues of WAY-100635: new and potent 5-HT1A receptor antagonists. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

- Total Synthesis of Lucidimines/Ganocalicines A/B, Sinensine E, and Ganocochlearine E. (2020).

- Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamid

- Moderate chemical modifications of WAY-100635 improve the selectivity for 5-HT1A versus D4 receptors. (2012). PubMed.

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

- Naftopidil for the treatment of lower urinary tract symptoms compatible with benign prost

-

Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]

- Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution) Nucleophilic Aromatic Substitution. (2025).

- Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024).

- Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). YouTube.

- Naftopidil for the treatment of benign prostate hyperplasia: a system

-

WAY-100635 is a potent dopamine D4 receptor agonist. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). The Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

-

a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

- Synthesis of Functionalized 4-Methylenetetrahydropyrans by Oxidative Activation of Cinnamyl or Benzyl Ethers. (2011). PMC.

- Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. (2025).

-

Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

- Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia R

- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (2024). RSC Publishing.

-

On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021).

- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). MPG.PuRe.

Sources

- 1. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene | 80199-92-4 | Benchchem [benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

1-(Benzyloxy)-4-(3-bromopropoxy)benzene literature review

An In-Depth Technical Guide to 1-(Benzyloxy)-4-(3-bromopropoxy)benzene for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene (CAS No: 80199-92-4), a key intermediate in organic synthesis and medicinal chemistry.[1] The document details its synthesis, physicochemical properties, chemical reactivity, and significant applications in drug development, particularly as a versatile linker for constructing pharmacologically active molecules.[1] Emphasis is placed on the practical aspects of its synthesis, including a detailed experimental protocol and mechanistic rationale. Furthermore, this guide explores its utility in the development of ligands for targets such as histamine H3 receptors, which are implicated in neurodegenerative diseases.[1] Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Section 1: Introduction to a Versatile Synthetic Intermediate

1-(Benzyloxy)-4-(3-bromopropoxy)benzene, with the chemical formula C₁₆H₁₇BrO₂, is a diaryl ether derivative that has garnered attention as a valuable building block in the synthesis of complex organic molecules.[1] Its structure is characterized by three key features: a stable benzyloxy protecting group, a three-carbon alkoxy linker, and a reactive terminal bromide. This unique combination makes it an ideal bifunctional intermediate. The benzyloxy group is a well-established pharmacophore found in various bioactive compounds, including inhibitors of monoamine oxidase B (MAO-B) which are relevant in therapies for neurodegenerative conditions like Parkinson's disease.[2] The 3-bromopropoxy chain serves as a flexible linker and a reactive handle for introducing other molecular fragments through nucleophilic substitution, enabling the systematic construction of targeted drug candidates.[1]

Section 2: Synthesis and Mechanistic Rationale

The most common and efficient synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is achieved through the Williamson ether synthesis, involving the alkylation of 4-(benzyloxy)phenol with 1,3-dibromopropane.[1]

Principle of Synthesis & Mechanistic Causality

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The process begins with the deprotonation of the hydroxyl group of 4-(benzyloxy)phenol by a moderate base, typically potassium carbonate (K₂CO₃). This generates a potent phenolate nucleophile.[1] The choice of K₂CO₃ is critical; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but mild enough to prevent side reactions, such as elimination or hydrolysis of the alkyl halide. The resulting phenolate ion then attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the desired ether linkage.[1] Using an excess of 1,3-dibromopropane minimizes the formation of the symmetrically substituted diether byproduct. Acetonitrile is a common solvent as it effectively dissolves the reactants and, as a polar aprotic solvent, facilitates the Sₙ2 reaction.[1]

Detailed Experimental Protocol

-

Reagents & Equipment:

-

4-(Benzyloxy)phenol

-

1,3-Dibromopropane (excess, e.g., 3-5 equivalents)

-

Potassium Carbonate (K₂CO₃, anhydrous, e.g., 2 equivalents)

-

Acetonitrile (CH₃CN, anhydrous)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture (e.g., 4:1)[1]

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(benzyloxy)phenol and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants.

-

Alkylation: Add 1,3-dibromopropane to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12 to 24 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr).[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[1]

-

Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure product as a white solid.[1] A typical yield for this process is around 75%.[1]

-

Workflow Visualization

Sources

Methodological & Application

Application Note: A Practical Guide to the Purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene using an Optimized Eluent System

Abstract

This comprehensive application note provides a detailed protocol for the purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a key intermediate in synthetic organic chemistry. The focus is on the strategic selection of an appropriate eluent system for efficient separation from common reaction impurities via silica gel column chromatography. This guide is intended for researchers, scientists, and professionals in drug development, offering both a step-by-step methodology and a thorough explanation of the underlying chemical principles to ensure reproducible, high-purity yields.

Introduction: The Significance of Purity

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a valuable bifunctional molecule, featuring a protected phenol and a reactive alkyl bromide.[1][2] This structure makes it a versatile building block for introducing a benzyloxyphenoxypropyl moiety in the synthesis of more complex molecules, such as ligands for biological targets.[1] The purity of this intermediate is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps.

The common synthesis route involves a Williamson ether synthesis, reacting 4-(benzyloxy)phenol with an excess of 1,3-dibromopropane in the presence of a mild base like potassium carbonate.[1] This reaction, while generally efficient, can result in a crude product containing unreacted starting materials and byproducts. Therefore, a robust purification strategy is essential.

The Cornerstone of Separation: Eluent System Selection

The success of silica gel column chromatography hinges on the choice of the mobile phase, or eluent system. The principle lies in the differential partitioning of the components of a mixture between the stationary phase (silica gel, which is polar) and the mobile phase (the eluent, typically a mixture of nonpolar and polar solvents).

For 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, the goal is to find an eluent system that provides a good separation between the moderately polar product and potential impurities, which include:

-

4-(Benzyloxy)phenol: More polar than the product due to the free hydroxyl group.

-

1,3-Dibromopropane: Less polar than the product.

-

Byproducts of elimination: Potentially less polar than the product.

A systematic approach to determining the optimal eluent system involves Thin Layer Chromatography (TLC) analysis with various solvent mixtures.

Recommended Eluent Systems

Based on empirical data, two eluent systems have proven effective for the purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene on silica gel:[1]

-

Hexane/Ethyl Acetate (4:1 v/v): This is a widely applicable system for compounds of moderate polarity. Hexane, a nonpolar solvent, and ethyl acetate, a more polar solvent, allow for fine-tuning of the eluent strength.

-

Dichloromethane/Methanol (20:1 v/v): This system offers a different selectivity and can be advantageous if the hexane/ethyl acetate system fails to resolve the product from a specific impurity.

The selection between these systems should be guided by preliminary TLC analysis of the crude reaction mixture.

Experimental Protocols

Materials and Reagents

-

Crude 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

-

Silica gel (for column chromatography, 230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Dichloromethane (ACS grade or higher)

-

Methanol (ACS grade or higher)

-

TLC plates (silica gel coated)

-

Potassium permanganate stain or UV lamp for TLC visualization

-

Standard laboratory glassware for column chromatography

-

Rotary evaporator

Step-by-Step Purification Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto two separate TLC plates.

-

Develop one plate in a chamber containing Hexane/Ethyl Acetate (4:1) and the other in a chamber with Dichloromethane/Methanol (20:1).

-

Visualize the plates under a UV lamp and/or by staining with potassium permanganate.

-

The optimal eluent system is the one that shows the product spot with a Retention Factor (Rf) of approximately 0.3-0.4 and good separation from all impurity spots.

Step 2: Column Preparation

-

Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

-

Prepare a slurry of silica gel in the chosen eluent system.

-

Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

-

Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.

-

Equilibrate the column by running the eluent system through it until the baseline is stable.

Step 3: Sample Loading

-

Dissolve the crude 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in a minimal amount of the eluent or a stronger solvent like dichloromethane.

-

Adsorb the dissolved sample onto a small amount of silica gel by concentrating the solution to dryness using a rotary evaporator.

-

Carefully add the dry, adsorbed sample to the top of the column.

-

Add another thin layer of sand on top of the sample.

Step 4: Elution and Fraction Collection

-

Carefully add the eluent to the top of the column.

-

Begin eluting the column, collecting fractions in test tubes or other suitable containers.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.

-

Pool the fractions containing the pure product.

Step 5: Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 1-(Benzyloxy)-4-(3-bromopropoxy)benzene as a white solid.[1]

-

Determine the yield and characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR) to confirm its purity and identity.

Data Presentation

| Parameter | Hexane/Ethyl Acetate (4:1) | Dichloromethane/Methanol (20:1) |

| Polarity Index | Low-Medium | Medium |

| Typical Rf of Product | ~0.35 | ~0.4 |

| Elution Order | 1. 1,3-dibromopropane2. Product 3. 4-(benzyloxy)phenol | 1. 1,3-dibromopropane2. Product 3. 4-(benzyloxy)phenol |

| Advantages | Good for resolving less polar impurities. | Can provide better separation for more polar impurities. |

| Disadvantages | May require longer elution times for polar impurities. | Methanol can sometimes cause tailing of spots on TLC. |

Visualizing the Workflow and Logic

Caption: Experimental workflow for the purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Caption: Logic for selecting an eluent system based on compound and impurity polarity.

Troubleshooting and Expert Insights

-

Product Degradation on Silica: While not commonly reported for this compound, some molecules can degrade on the slightly acidic silica gel. If this is suspected, the silica gel can be neutralized by pre-washing with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[3]

-

Co-elution of Impurities: If impurities have a similar polarity to the product, achieving baseline separation can be challenging. In such cases, trying a different solvent system (e.g., switching from a hexane/ethyl acetate base to a dichloromethane/methanol base) can alter the selectivity and improve separation.[3]

-

Broad or Tailing Peaks: This can be indicative of interactions with the stationary phase or the presence of highly polar impurities. Ensuring the sample is loaded in a concentrated band and that the column is packed uniformly can mitigate this.

Conclusion

The purification of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a critical step in its utilization as a synthetic intermediate. By systematically evaluating eluent systems using TLC and adhering to a robust column chromatography protocol, researchers can reliably obtain this compound in high purity. The choice between a hexane/ethyl acetate and a dichloromethane/methanol mobile phase provides flexibility in optimizing the separation based on the specific impurity profile of the crude product. This guide offers a comprehensive framework to achieve this, grounded in the fundamental principles of chromatography.

References

-

PubChem. (n.d.). 1-(Benzyloxy)-4-(3-bromopropoxy)benzene. Retrieved from [Link]

-

Hwang, S., Kang, H. R., & Kim, S. (2009). Synthesis of Polyynes by in Situ Desilylative Bromination and Palladium-Catalyzed Coupling: (7-(Benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. Organic Syntheses, 86, 225. doi:10.15227/orgsyn.086.0225. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, (3-bromopropoxy)-. Retrieved from [Link]

Sources

The Strategic Application of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in the Synthesis of Potent Histamine H₃ Receptor Ligands

Introduction: Targeting the Histamine H₃ Receptor

The histamine H₃ receptor, a presynaptic G protein-coupled autoreceptor predominantly expressed in the central nervous system (CNS), plays a crucial role in modulating the release of histamine and other key neurotransmitters such as acetylcholine, dopamine, and serotonin.[1] This neuromodulatory function has positioned the H₃ receptor as a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), schizophrenia, and narcolepsy.[1] Antagonists and inverse agonists of the H₃ receptor, in particular, have garnered considerable interest as they enhance neurotransmitter release, thereby offering potential therapeutic benefits in conditions characterized by neurotransmitter deficiencies.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key synthetic intermediate, 1-(benzyloxy)-4-(3-bromopropoxy)benzene , in the generation of novel histamine H₃ receptor ligands. We will delve into the rationale behind its molecular design, provide detailed, field-tested protocols for its synthesis and subsequent elaboration, and discuss the structure-activity relationships (SAR) that guide the development of potent and selective H₃ receptor antagonists.

Molecular Design Rationale: The Benzyloxy-Phenoxy-Propoxy Scaffold

The design of non-imidazole H₃ receptor antagonists often incorporates a common pharmacophoric motif: a central aromatic core, a flexible linker, and a basic amine moiety. 1-(Benzyloxy)-4-(3-bromopropoxy)benzene serves as an ideal precursor for constructing ligands based on this pharmacophore.

-

The Benzyloxy-Phenyl Group : This large, lipophilic group effectively occupies a hydrophobic pocket within the H₃ receptor binding site. The benzyloxy moiety not only contributes to the overall lipophilicity of the ligand, which can influence its pharmacokinetic properties, but also engages in crucial van der Waals interactions with the receptor.

-

The Propoxy Linker : The three-carbon alkyl chain provides optimal spacing and conformational flexibility, allowing the basic amine to interact effectively with key acidic residues, such as aspartic acid (Asp114) and glutamic acid (Glu206), in the transmembrane domains of the H₃ receptor.[2]

-

The Bromo Terminus : The terminal bromine atom is an excellent leaving group, facilitating the nucleophilic substitution reaction with a wide variety of primary and secondary amines. This versatility allows for the systematic exploration of the structure-activity landscape by introducing diverse amine head groups.

Synthetic Protocols and Methodologies

Part 1: Synthesis of the Key Intermediate: 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

The synthesis of this crucial building block is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Reaction Scheme:

Figure 1: Synthetic scheme for 1-(benzyloxy)-4-(3-bromopropoxy)benzene.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-benzyloxyphenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone as the solvent.

-

Addition of Alkylating Agent: While stirring, add 1,3-dibromopropane (1.5 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield 1-(benzyloxy)-4-(3-bromopropoxy)benzene as a white solid.

| Parameter | Value |

| Typical Yield | 75-85% |

| Appearance | White solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.30 (m, 5H), 6.91 (d, J=9.0 Hz, 2H), 6.85 (d, J=9.0 Hz, 2H), 5.04 (s, 2H), 4.11 (t, J=5.8 Hz, 2H), 3.61 (t, J=6.4 Hz, 2H), 2.33 (p, J=6.1 Hz, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 153.5, 153.1, 137.2, 128.6, 128.0, 127.5, 115.5, 115.0, 70.5, 66.2, 32.3, 30.0 |

Table 1: Physicochemical and Spectroscopic Data for 1-(Benzyloxy)-4-(3-bromopropoxy)benzene.

Part 2: Synthesis of a Representative Histamine H₃ Receptor Ligand

The following protocol details the synthesis of a potent H₃ receptor antagonist, 1-(4-(3-(4-(benzyloxy)phenoxy)propyl)piperidin-1-yl)ethan-1-one , through the N-alkylation of 1-(piperidin-4-yl)ethan-1-one with the previously synthesized intermediate.

Reaction Scheme:

Figure 2: Synthesis of a piperidine-based H₃ receptor ligand.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 1-(benzyloxy)-4-(3-bromopropoxy)benzene (1.0 eq), 1-(piperidin-4-yl)ethan-1-one (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile.

-

Reaction: Heat the mixture to reflux and stir for 18-24 hours, monitoring the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired product.

Structure-Activity Relationship (SAR) and Pharmacological Evaluation

The versatility of the 1-(benzyloxy)-4-(3-bromopropoxy)benzene intermediate allows for the synthesis of a library of compounds by varying the amine nucleophile. This enables a systematic exploration of the structure-activity relationships.

-

The Amine Headgroup: The nature of the amine is critical for H₃ receptor affinity and selectivity. Generally, cyclic amines such as piperidine and pyrrolidine are well-tolerated. Substitution on the amine can further modulate activity. For instance, the introduction of a 4-pyridyl group to the piperidine ring has been shown to influence affinity for both H₃ and sigma-1 receptors.[3]

-

Linker Length and Rigidity: While the three-carbon propoxy linker is common, variations in linker length can impact potency. Increasing or decreasing the chain length can alter the optimal positioning of the amine in the binding pocket. Introducing rigidity into the linker, for example, by incorporating aromatic rings, has been shown to produce high-affinity ligands.[4]

The pharmacological activity of newly synthesized ligands is typically assessed through in vitro binding assays. Radioligand binding assays using membranes from cells expressing the human H₃ receptor (hH₃R) and a radiolabeled antagonist, such as [³H]Nα-methylhistamine, are commonly employed to determine the binding affinity (Ki) of the test compounds.

| Compound Scaffold | Amine Moiety | hH₃R Kᵢ (nM) |

| Phenoxypropyl | Piperidine | 24[5] |

| Phenoxypropyl | 2-Methylpyrrolidine | 25[1] |

| Phenoxypentyl | Azepane | 33.9[6] |

| Benzophenone-pentyl | Piperidine | 8[7] |

Table 2: Representative Binding Affinities of Phenoxyalkylamine-based H₃ Receptor Ligands.

Conclusion

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a highly valuable and versatile synthetic intermediate for the development of novel histamine H₃ receptor ligands. Its rational design incorporates key pharmacophoric elements necessary for high-affinity binding. The straightforward and efficient synthetic protocols for its preparation and subsequent elaboration into diverse amine derivatives make it an attractive tool for medicinal chemists. The ability to systematically modify the amine headgroup allows for the fine-tuning of pharmacological properties, paving the way for the discovery of new therapeutic agents for a range of CNS disorders.

References

- Łażewska, D., & Kieć-Kononowicz, K. (2010). Recent advances in histamine H3 receptor antagonists/inverse agonists.

- Łażewska, D., Olejarz-Maciej, A., Reiner, D., Kaleta, M., Latacz, G., Zygmunt, M., Doroz-Płonka, A., Karcz, T., Frank, A., & Kieć-Kononowicz, K. (2020). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 21(23), 9070.

- Łażewska, D., Więcek, M., Kamińska, K., Karcz, T., Reiner-Jankowska, A., & Kieć-Kononowicz, K. (2018). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 9(12), 2975-2987.

- Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713-721.

- Stasiak, A., Godyń, J., Łażewska, D., Latacz, G., & Kieć-Kononowicz, K. (2021). Biphenylalkoxyamine Derivatives–Histamine H3 Receptor Ligands with Butyrylcholinesterase Inhibitory Activity. Molecules, 26(12), 3568.

- Szałkowska, D., Szałkowski, M., Kuder, K., Kciuk, M., Latacz, G., Godyń, J., Łażewska, D., & Kieć-Kononowicz, K. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. ACS Chemical Neuroscience, 13(1), 1-15.

- Vaccaro, W. D., Sher, R., Berlin, M., Shih, N. Y., Aslanian, R., Schwerdt, J. H., McCormick, K. D., Piwinski, J. J., West, R. E., Jr, Anthes, J. C., Williams, S. M., Wu, R. L., She, H. S., Rivelli, M. A., Mutter, J. C., Corboz, M. R., Hey, J. A., & Favreau, L. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.

- Wojtyłko, A., Godyń, J., Jończyk, J., Panek, D., Siwek, A., Stasiak, A., Gryboś, A., Kubacka, M., Latacz, G., Łażewska, D., & Kieć-Kononowicz, K. (2024). AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). International Journal of Molecular Sciences, 25(15), 8035.

- Zaręba, P., Siwek, A., Starzak, K., Sudoł, A., Gryboś, A., Kubacka, M., Godyń, J., Latacz, G., Łażewska, D., & Kieć-Kononowicz, K. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 27(19), 6245.

- Zhang, M., Han, Y., Xu, Y., Wang, Y., Zhang, Y., & Zhang, A. (2013). The synthesis and structure-activity relationship of 4-benzimidazolyl-piperidinylcarbonyl-piperidine analogs as histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5899-5902.

Sources

- 1. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Investigation of the histamine H3 receptor binding site. Design and synthesis of hybrid agonists with a lipophilic side chain. (CHEMBL12404... - ChEMBL [ebi.ac.uk]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Strategic Use of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene in Orthogonal Protecting Group Strategies

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount.[1] An ideal protecting group strategy minimizes steps, maximizes yields, and allows for the selective manipulation of functional groups. This guide provides an in-depth exploration of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, a bifunctional reagent that serves as a cornerstone for sophisticated, orthogonal protection schemes. We will dissect its synthesis, detail its application in protecting phenols, and present validated protocols for the selective cleavage of its distinct protective moieties, thereby offering researchers a powerful tool for complex molecular architecture.

Introduction: The Principle of Orthogonal Protection

The synthesis of complex molecules often necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[2] The true elegance in synthetic design, however, emerges from the concept of orthogonal protection . This strategy involves the use of multiple protecting groups within the same molecule that can be removed under distinct, non-interfering conditions.[3][4] For instance, one group might be labile to acid, while another is removed by hydrogenation. This allows for the sequential unmasking and reaction of specific sites, a critical capability in the synthesis of peptides, oligosaccharides, and polyfunctional natural products.[4]

1-(Benzyloxy)-4-(3-bromopropoxy)benzene is a uniquely valuable reagent because it contains two latent protecting groups within a single structure, each with a distinct chemical reactivity profile:

-

A benzyl ether , which is stable to a wide range of conditions but can be selectively cleaved by catalytic hydrogenolysis.[5][6]

-

A 3-bromopropoxy chain , which acts as a reactive electrophile for introducing a protecting group onto nucleophiles like phenols via Sₙ2 reaction.[7] The resulting aryl ether is robust and requires strong acidic conditions for cleavage.[8][9]

This inherent orthogonality allows for the introduction of a stable linker that can be selectively cleaved at either end, providing significant strategic flexibility.

Synthesis and Characterization of the Reagent

The reagent itself is synthesized through a straightforward Williamson ether synthesis, where the phenoxide of 4-benzyloxyphenol is alkylated with an excess of 1,3-dibromopropane.[7] Using a controlled stoichiometry of the dihalide is key to favoring monoalkylation.

Protocol 1: Synthesis of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Reaction Scheme:

Caption: Workflow for the synthesis of the title reagent.

Materials:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

|---|---|---|---|---|

| 4-Benzyloxyphenol | 200.24 | 10.0 g | 49.9 | 1.0 |

| 1,3-Dibromopropane | 201.86 | 30.2 g (14.9 mL) | 149.7 | 3.0 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.8 g | 99.8 | 2.0 |

| Acetone | - | 250 mL | - | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxyphenol, acetone, and potassium carbonate.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add 1,3-dibromopropane to the mixture.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure product as an oil or low-melting solid.

Physicochemical Properties:

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-bromopropoxy)-4-(phenylmethoxy)benzene[10] |

| Molecular Formula | C₁₆H₁₇BrO₂[10] |

| Molecular Weight | 321.21 g/mol [10] |

| CAS Number | 80199-92-4[10] |

Application: Protection of Phenolic Hydroxyl Groups

The primary application of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene is to introduce a versatile protecting group onto a phenolic substrate. The alkyl bromide end of the reagent readily undergoes nucleophilic substitution with a phenoxide ion.[11]

Protocol 2: General Procedure for Phenol Protection

Causality of Experimental Choices:

-